molecular formula C22H23N5O2 B606573 CDK8-IN-3 CAS No. 1884500-15-5

CDK8-IN-3

Cat. No. B606573
M. Wt: 389.46
InChI Key: MYODQBLYOKTZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CDK8-IN-3 is an inhibitor of CDK8 . CDK8 is an important member of the cyclin-dependent kinase family associated with transcription and acts as a key “molecular switch” in the Mediator complex . It regulates gene expression by phosphorylating transcription factors and can control the transcription process through the Mediator complex .


Synthesis Analysis

The synthesis of CDK8-IN-3 involves structure-based pharmacophore modeling, selection of molecules with better predicted drug-like molecule properties, and molecular docking . The process was performed using a virtual screening for CDK8 and single amino acid mutations in CDK8 .


Molecular Structure Analysis

The molecular structure of CDK8-IN-3 is C22H23N5O2 . The theoretical structure of human CDK8, which included the full length of the A-loop, was generated using homology modeling . The approach involved utilizing an experimentally solved structure (PDB code: 3RGF) as a template to build the structure, resulting in a model called model-1 .


Chemical Reactions Analysis

The chemical reactions of CDK8-IN-3 involve the inhibition of CDK8 . The formation of the CDK8-Mediator complex is able to rapidly inhibit the reassociation of the second RNA pol II with the promoter, effectively preventing the resumption of transcription .


Physical And Chemical Properties Analysis

The physical and chemical properties of CDK8-IN-3 include a molecular formula of C22H23N5O2 and a molecular weight of 389.45 . It is a solid substance that is soluble in DMSO at 45 mg/mL (ultrasonic) .

Scientific Research Applications

Role in Cancer Therapy

Cyclin-dependent kinase 8 (CDK8) is a key oncogenic driver in various cancers, such as colorectal, breast, and hematological malignancies. CDK8's diverse biological functions and context-specific roles in different types of cancers have made it a focus for developing CDK8 inhibitors as potential cancer therapeutic agents. These inhibitors target CDK8's ability to activate oncogenic pathways, contributing to carcinogenesis (Philip et al., 2018).

Regulation in Hepatic Carcinogenesis

CDK8 plays a significant role in hepatic carcinogenesis. Studies have shown that miR-152-3p modulates the post-transcriptional repression of CDK8 in liver cancer, suggesting potential therapeutic targets for hepatocellular carcinoma treatment (Yin et al., 2019).

Impact on Stem Cell Pluripotency

CDK8 is essential for maintaining tumor dedifferentiation and embryonic stem cell pluripotency. This kinase modulates embryonic stem cell-related genes in cancer and its expression correlates with the pluripotency state of these cells. Targeting CDK8 could inhibit stem-like properties of cancer cells, offering new therapeutic avenues (Adler et al., 2012).

Role in Epithelial-to-Mesenchymal Transition

CDK8 is implicated in promoting the epithelial-to-mesenchymal transition (EMT) in pancreatic cancer, partially through the Wnt/β-catenin signaling pathway. It interacts with mutated K-ras to stimulate this process, which is crucial for cancer cell invasion and metastasis (Xu et al., 2015).

Transcriptional Regulation

CDK8 has been identified as a positive regulator of transcription. It acts as a co-activator in several transcriptional programs of biomedical importance, such as the p53 network and the Wnt/β-catenin pathway. This emphasizes the need for further research into this transcriptional regulator (Galbraith et al., 2010).

Bone Healing and Osteoclastogenesis

Selective inhibition of CDK8/19 suppresses osteoclastogenesis, downregulates RANK, and promotes osteoblast mineralization and cancellous bone healing. These findings suggest potential applications of CDK8/19 inhibitors in treating osteolysis and enhancing bone regeneration (Amirhosseini et al., 2019).

Dual Roles in Cancer and Stem Cell Maintenance

CDK8 has dual roles in cancer and stem cell maintenance, with its expression levels correlating with the stem cell properties of cancer. Modulation of CDK8 influences tumor progression and induces differentiation in cancer cells, affecting the tumor-initiating stem cell compartment (McCleland et al., 2011).

Safety And Hazards

The safety data sheet for CDK8-IN-3 indicates that it is intended for research use only . It is not intended for use in humans .

Future Directions

The investigation of combining CDK8 inhibitors with chemotherapy or radiotherapy is warranted in future research, as it potentially will enhance the therapeutic efficacy and long-term survival rate of cancer patients .

properties

CAS RN

1884500-15-5

Product Name

CDK8-IN-3

Molecular Formula

C22H23N5O2

Molecular Weight

389.46

IUPAC Name

N-(2-Methoxyethyl)-3-(4-(1-methyl-1H-pyrazol-4-yl)benzyl)-1H-indazole-5-carboxamide

InChI

InChI=1S/C22H23N5O2/c1-27-14-18(13-24-27)16-5-3-15(4-6-16)11-21-19-12-17(7-8-20(19)25-26-21)22(28)23-9-10-29-2/h3-8,12-14H,9-11H2,1-2H3,(H,23,28)(H,25,26)

InChI Key

MYODQBLYOKTZML-UHFFFAOYSA-N

SMILES

O=C(C1=CC2=C(NN=C2CC3=CC=C(C4=CN(C)N=C4)C=C3)C=C1)NCCOC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CDK8 IN-3;  CDK8-IN 3;  CDK8-IN-3;  CDK8 IN 3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CDK8-IN-3
Reactant of Route 2
Reactant of Route 2
CDK8-IN-3
Reactant of Route 3
Reactant of Route 3
CDK8-IN-3
Reactant of Route 4
Reactant of Route 4
CDK8-IN-3
Reactant of Route 5
Reactant of Route 5
CDK8-IN-3
Reactant of Route 6
Reactant of Route 6
CDK8-IN-3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.